molecular formula C10H7BrF4O2 B15326161 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine

8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine

Katalognummer: B15326161
Molekulargewicht: 315.06 g/mol
InChI-Schlüssel: WKAYWHZFEAVGAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine: is a complex organic compound characterized by the presence of bromine and multiple fluorine atoms. This compound is notable for its unique structure, which includes a benzodioxocine ring system, making it a subject of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine typically involves multiple steps. One common method includes the reaction of 1,1,2,3-tetrafluoro-2-bromopropane with magnesium bromide to form 4-bromo-1,1,2,3-tetrafluorobutane. This intermediate is then reacted with hydrofluoric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and stringent reaction conditions to ensure high yield and purity. The process typically requires careful control of temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and high-performance polymers .

Wirkmechanismus

The mechanism by which 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine exerts its effects involves interactions with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine stands out due to its benzodioxocine ring system, which is not commonly found in other similar compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C10H7BrF4O2

Molekulargewicht

315.06 g/mol

IUPAC-Name

8-bromo-3,3,4,4-tetrafluoro-2,5-dihydro-1,6-benzodioxocine

InChI

InChI=1S/C10H7BrF4O2/c11-6-1-2-7-8(3-6)17-5-10(14,15)9(12,13)4-16-7/h1-3H,4-5H2

InChI-Schlüssel

WKAYWHZFEAVGAA-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(COC2=C(O1)C=CC(=C2)Br)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.